Herpetone

Vue d'ensemble

Description

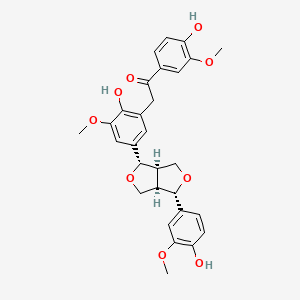

Herpetone is a lignan compound that can be extracted from the fruits of Herpetospermum pedunculosum . It is a powder in physical form .

Molecular Structure Analysis

The molecular formula of Herpetone is C29H30O9, and it has a molecular weight of 522.54 g/mol . The exact molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

Herpetone is a powder in physical form . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique

Enhancing Drug Solubility and Bioavailability

Herpetone has been used in the development of nanosuspensions to enhance drug solubility and bioavailability, which can improve anti-hepatic fibrosis effects. The Herpetone nanosuspension (HPT-NS) was prepared using the ultrasound-precipitation technique and characterized based on mean diameter, zeta potential (ZP), encapsulation efficiency percent (EE%), scanning electron microscopy (SEM), and X-ray powder diffraction (XRPD). The dissolution rate of HPT-NS was significantly higher than that of Herpetone coarse suspensions (HPT-CSs). Following oral administration, Cmax and AUC 0-t of HPT-NS showed a significant increase. In vitro, Herpetone inhibited the proliferation of HSC-T6 cells and induced apoptosis by up-regulating the expression of Bax proteins and down-regulating the expression of Bcl-2 and TGF-β1 proteins. Compared with HPT-CS, HPT-NS exhibited a more pronounced anti-fibrotic effect .

Anti-Hepatitis B Virus (HBV) Activities

Herpetone has been found to have anti-HBV activities. The goal of this research was to evaluate the anti-HBV activities of three compounds extracted and purified from Herpetospermum seeds (HS) on HepG2.2.15 cells. Herpetin (HPT), Herpetone (HPO), and Herpetfluorenone (HPF) were isolated from HS and identified using HR-ESI-MS and NMR. Different concentrations of the drugs were added to the HepG2.2.15 cells. Cell toxicity was observed with an MTT assay, cell culture supernatants were collected, and HBsAg and HBeAg were detected by ELISA. The content of HBV DNA was determined via quantitative polymerase chain reaction (PCR) with fluorescent probes .

Safety and Hazards

Mécanisme D'action

Target of Action

Herpetone, a lignan compound, is primarily targeted towards hepatocytes . It is extracted from the seeds of Herpetospermum caudigerum and has been found to have a protective effect on these liver cells .

Mode of Action

Herpetone is thought to work by attaching itself to the HER2 receptors on the surface of cells . This attachment is believed to block intracellular signaling pathways . By attenuating the signal transduction downstream, Herpetone may promote apoptosis and arrest cell proliferation . Additionally, Herpetone also flags the tumor cell for destruction by the body’s immune system, known as antibody-dependent cellular cytotoxicity (ADCC) .

Biochemical Pathways

Herpetone’s interaction with HER2 receptors affects various biochemical pathways. It inhibits cell proliferation and promotes apoptosis . This is achieved by blocking the signaling pathways that drive cell proliferation . Furthermore, Herpetone prevents HER2 shedding, which has potential clinical value based on observations that high serum levels of HER2 extracellular domain correlate with poor prognosis and decreased responsiveness to endocrine therapy and chemotherapy in patients with advanced breast cancer .

Pharmacokinetics

The pharmacokinetics of Herpetone have been studied using nanosuspensions to enhance its dissolution rate and oral bioavailability . The Herpetone nanosuspension was prepared using the ultrasound-precipitation technique and was found to have a significantly higher dissolution rate than Herpetone coarse suspensions . Following oral administration, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of Herpetone nanosuspension showed a significant increase .

Result of Action

The molecular and cellular effects of Herpetone’s action include the slowing down of cell replication and the promotion of apoptosis . This results in the reduction of tumor cell proliferation and the enhancement of tumor cell destruction by the body’s immune system .

Propriétés

IUPAC Name |

2-[5-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-hydroxy-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O9/c1-34-24-10-15(4-6-21(24)30)23(32)9-17-8-18(12-26(36-3)27(17)33)29-20-14-37-28(19(20)13-38-29)16-5-7-22(31)25(11-16)35-2/h4-8,10-12,19-20,28-31,33H,9,13-14H2,1-3H3/t19-,20-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRVXSJMQLQTTM-UGOBFYTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

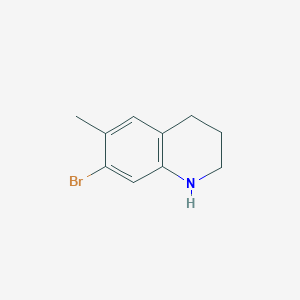

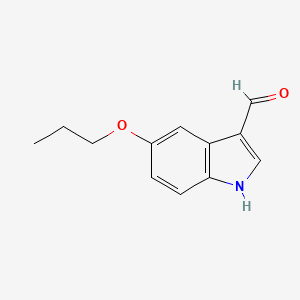

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for Herpetone's anti-hepatic fibrosis activity?

A1: While the exact mechanism is still under investigation, research suggests that Herpetone nanosuspensions (HPT-NS) can inhibit the proliferation of rat hepatic stellate cells (HSC-T6). [] This inhibition appears to be linked to Herpetone's ability to block HSC-T6 cells in the G2/M phase of the cell cycle and induce apoptosis. [] Further research is needed to fully elucidate the specific molecular targets and pathways involved in Herpetone's anti-fibrotic effects.

Q2: How does the formulation of Herpetone as nanosuspensions impact its efficacy?

A2: Herpetone exhibits poor water solubility, limiting its oral bioavailability. [] Formulating Herpetone into nanosuspensions (HPT-NS) using a miniaturized media milling method significantly enhances its dissolution rate. [] The study observed a cumulative dissolution rate of 93% for HPT-NS in 18 hours, substantially higher than the 28% observed with coarse suspensions of Herpetone. [] This improved dissolution translates to increased efficacy against hepatic stellate cell proliferation in vitro, highlighting the importance of formulation for enhancing Herpetone's therapeutic potential. []

Q3: Beyond its anti-fibrotic activity, does Herpetone exhibit other therapeutic properties?

A3: Yes, research indicates that Herpetone possesses anti-hepatitis B virus (HBV) activity. [, ] Studies using HepG2.2.15 cells demonstrated that Herpetone can effectively reduce HBsAg, HBeAg, and HBV DNA levels in cell culture. [] This antiviral activity, coupled with its hepatoprotective effects against CCl4-induced hepatocyte injury, [] positions Herpetone as a potential multi-target therapeutic agent for liver diseases.

Q4: Are there any other notable compounds found in Herpetospermum species, and do they exhibit similar biological activities?

A4: Yes, Herpetospermum species contain various bioactive compounds, including herpetolide A and herpetolide B. [] While structurally distinct from Herpetone, herpetolide A also demonstrates protective effects against CCl4-induced hepatocyte injury. [] This finding suggests a potential for synergistic effects between Herpetone and other constituents of Herpetospermum, warranting further investigation into their combined therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)